N-ethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
Overview
Description
N-ethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-ethylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-ethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibiotic or anticancer agent.
Industry: Used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-ethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and sulfonamide group play crucial roles in binding to these targets, leading to the inhibition of enzyme activity or modulation of receptor function. This can result in various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N’-[2-(4-morpholinyl)ethyl]thiourea: Similar structure but contains a thiourea group instead of a sulfonamide group.
N-[2-(4-morpholinyl)ethyl]-2-naphthalenesulfonamide: Similar structure but contains a naphthalene ring instead of a benzene ring.
N-(2-(4-morpholinyl)ethyl)ethylenediamine: Similar structure but contains an ethylenediamine group instead of a sulfonamide group.
Uniqueness
N-ethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and sulfonamide group makes it particularly interesting for medicinal chemistry applications, as these groups are known to enhance the compound’s ability to interact with biological targets.
Properties
IUPAC Name |
N-ethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-2-16(12-14(17)15-8-10-20-11-9-15)21(18,19)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENZVCQYQDWOSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCOCC1)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49729473 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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